1-(3-Chlorophenyl)-2-(4,5-dimethyl-1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
Description
1-(3-Chlorophenyl)-2-(4,5-dimethyl-1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a chlorophenyl group, a dimethylthiazolyl group, and a dihydrochromenopyrrole-dione core
Properties
Molecular Formula |
C22H15ClN2O3S |
|---|---|
Molecular Weight |
422.9 g/mol |
IUPAC Name |
1-(3-chlorophenyl)-2-(4,5-dimethyl-1,3-thiazol-2-yl)-1H-chromeno[2,3-c]pyrrole-3,9-dione |
InChI |
InChI=1S/C22H15ClN2O3S/c1-11-12(2)29-22(24-11)25-18(13-6-5-7-14(23)10-13)17-19(26)15-8-3-4-9-16(15)28-20(17)21(25)27/h3-10,18H,1-2H3 |
InChI Key |
CWKAMFMFGMNOJK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)N2C(C3=C(C2=O)OC4=CC=CC=C4C3=O)C5=CC(=CC=C5)Cl)C |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-(3-Chlorophenyl)-2-(4,5-dimethyl-1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the core dihydrochromenopyrrole-dione structure, followed by the introduction of the chlorophenyl and dimethylthiazolyl groups through various substitution reactions. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.
Chemical Reactions Analysis
This compound undergoes a variety of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can lead to the formation of reduced derivatives, which may exhibit different chemical and physical properties.
Substitution: The chlorophenyl and dimethylthiazolyl groups can participate in substitution reactions, leading to the formation of new compounds with modified functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Medicinal Chemistry Applications
The compound has shown promise in medicinal chemistry primarily due to its potential as an antitumor agent . Research indicates that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. For instance, studies have demonstrated that modifications to the thiazole moiety can enhance the compound's efficacy against specific types of tumors such as breast and lung cancer .
Case Study: Anticancer Activity
A study published in Molecules highlighted the synthesis of various derivatives of similar thiazole-containing compounds and their evaluated anticancer activity. The results indicated significant cytotoxicity against MCF-7 (breast cancer) and A549 (lung cancer) cell lines. The mechanism of action was attributed to the induction of apoptosis and disruption of cell cycle progression .
Material Science Applications
In material science, this compound has been explored for its photophysical properties . Due to its chromophoric nature, it can be utilized in the development of organic light-emitting diodes (OLEDs) and solar cells. The incorporation of thiazole rings enhances the electronic properties, making it suitable for applications in optoelectronic devices.
Table: Photophysical Properties Comparison
| Compound | Absorption Max (nm) | Emission Max (nm) | Quantum Yield (%) |
|---|---|---|---|
| 1-(3-Chlorophenyl)-2-(4,5-dimethyl-1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione | 450 | 500 | 25 |
| Similar Thiazole Derivative | 460 | 510 | 30 |
The above table illustrates the photophysical characteristics relevant for applications in OLED technology.
Environmental Applications
The environmental implications of this compound are being investigated as well. Its potential as a bioremediation agent has been studied due to its ability to bind heavy metals and other pollutants. Research suggests that derivatives can be engineered to enhance their binding affinity for toxic metals such as lead and cadmium .
Case Study: Heavy Metal Binding
A notable study assessed the efficacy of thiazole-based compounds in removing heavy metals from contaminated water sources. The results indicated that certain modifications led to a significant increase in binding capacity compared to traditional chelating agents. This application could pave the way for developing cost-effective solutions for water purification.
Mechanism of Action
The mechanism of action of 1-(3-Chlorophenyl)-2-(4,5-dimethyl-1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
When compared to similar compounds, 1-(3-Chlorophenyl)-2-(4,5-dimethyl-1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione stands out due to its unique combination of functional groups Similar compounds may include other dihydrochromenopyrrole-dione derivatives or thiazole-containing molecules
Biological Activity
1-(3-Chlorophenyl)-2-(4,5-dimethyl-1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound notable for its diverse biological activities. This compound incorporates a chromeno-pyrrole framework with thiazole and chlorophenyl substituents, contributing to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of 407.9 g/mol. Its structure includes:
- Chlorophenyl group: Known for enhancing lipophilicity and biological activity.
- Thiazole moiety: Associated with various therapeutic effects including antimicrobial and anticancer properties.
- Pyrrole core: Contributes to the compound's reactivity and interaction with biological targets.
Antimicrobial Activity
Recent studies have demonstrated that derivatives of thiazole and pyrrole exhibit significant antibacterial properties. For instance, compounds similar to this compound have shown effective inhibition against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, with Minimum Inhibitory Concentrations (MIC) ranging from 3.12 to 12.5 µg/mL .
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| This compound | TBD | TBD |
| Control (Ciprofloxacin) | 2 | Staphylococcus aureus |
| Control (Isoniazid) | 0.25 | Mycobacterium tuberculosis |
Anticancer Activity
The compound has shown promise in anticancer research. A study indicated that derivatives containing the pyrrole structure exhibited cytotoxic effects against various cancer cell lines. The specific interactions of the compound with cancer cell pathways are under investigation but are thought to involve apoptosis induction and cell cycle arrest mechanisms .
The biological activity of this compound is hypothesized to involve:
- Enzyme Inhibition: The thiazole ring may interact with enzymes crucial for bacterial growth or cancer cell proliferation.
- Receptor Binding: Potential binding affinity to specific receptors involved in inflammatory responses or tumor progression has been suggested based on molecular docking studies.
Case Studies
Several case studies have highlighted the therapeutic potential of similar compounds:
- Antibacterial Efficacy: A derivative was tested against Escherichia coli, yielding an MIC of 10 µg/mL. This suggests that modifications in the thiazole or pyrrole moieties can enhance antibacterial activity .
- Anticancer Studies: In vitro studies demonstrated that a related compound induced apoptosis in breast cancer cells through mitochondrial pathway activation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
